3-碘-1H-吲唑-5-羧酸

描述

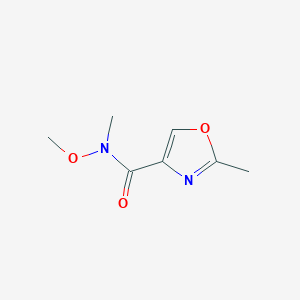

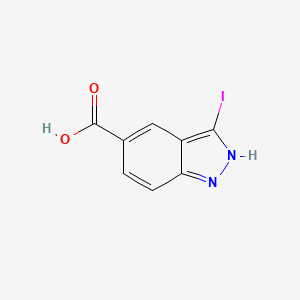

3-Iodo-1H-indazole-5-carboxylic acid is a chemical compound that serves as a key intermediate in the synthesis of various indazole derivatives. Indazoles are heterocyclic compounds that have significant applications in medicinal chemistry due to their biological activities. The presence of the iodine atom at the 3-position of the indazole ring makes it a versatile starting material for further functionalization through various chemical reactions, such as Pd-catalyzed carbonylations .

Synthesis Analysis

The synthesis of 3-iodoindazole derivatives, including 3-iodo-1H-indazole-5-carboxylic acid, can be achieved through palladium-catalyzed carbonylation reactions. This method allows for the preparation of indazole-3-carboxylic acid esters and amides from functionalized 3-iodoindazoles using methanol or amines. The process is noted for its mild conditions and good yields, making it suitable for producing a wide range of functional groups that can undergo further synthetic transformations .

Molecular Structure Analysis

The molecular structure of indazole derivatives can be elucidated using techniques such as X-ray single crystal diffraction analysis. For instance, the crystal structure of a related compound, 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid, was determined to belong to the triclinic space group with specific unit cell parameters. Such structural information is crucial for understanding the polymorphism and stability of these compounds .

Chemical Reactions Analysis

3-Iodo-1H-indazole-5-carboxylic acid can participate in various chemical reactions due to the presence of reactive functional groups. The iodo group allows for further functionalization through nucleophilic substitution reactions, while the carboxylic acid group can be transformed into esters, amides, and other derivatives. These transformations are essential for the synthesis of complex molecules with potential pharmacological properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-iodo-1H-indazole-5-carboxylic acid derivatives are influenced by their molecular structure. For example, the crystal structure analysis provides insights into the compound's stability, solubility, and reactivity. Spectroscopic techniques such as FT-IR, 1H NMR, and 13C NMR are used to characterize the compounds and confirm their structures. The presence of halogen atoms and other substituents can significantly affect the compound's physical properties, such as melting point, boiling point, and density .

科学研究应用

3-碘-1H-吲唑-5-羧酸:科学研究应用

肿瘤学研究: 吲唑衍生物因其在癌症治疗中的潜力而受到研究。例如,某些化合物已显示出通过抑制细胞生长对结肠癌和黑色素瘤细胞系的有效性 .

安全和危害

The safety information for “3-Iodo-1H-indazole-5-carboxylic acid” indicates that it may be harmful if swallowed or in contact with skin . It may also cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of contact with eyes, rinse cautiously with water for several minutes .

作用机制

Target of Action

Indazole derivatives have been known to inhibit, regulate, and modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a significant role in cell biology and are involved in diseases such as cancer .

Mode of Action

Indazole derivatives are known to interact with their targets, leading to changes in cellular functions . For instance, they can inhibit the activity of certain kinases, thereby affecting cell signaling pathways .

Biochemical Pathways

Indazole derivatives are known to affect various biochemical pathways due to their interaction with different kinases . These pathways can lead to downstream effects such as cell cycle arrest, apoptosis, or changes in cell metabolism .

Pharmacokinetics

It’s important to note that these properties significantly impact the bioavailability of the compound .

Result of Action

Indazole derivatives are known to have various biologically vital properties, including anticancer, antimicrobial, and other therapeutic effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Iodo-1H-indazole-5-carboxylic acid. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C to maintain its stability . Furthermore, the compound’s interaction with its targets and its subsequent effects can be influenced by various factors, including pH, temperature, and the presence of other molecules in the environment .

属性

IUPAC Name |

3-iodo-2H-indazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IN2O2/c9-7-5-3-4(8(12)13)1-2-6(5)10-11-7/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYZNTIADYAHDQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1C(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70646257 | |

| Record name | 3-Iodo-2H-indazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885521-46-0 | |

| Record name | 3-Iodo-2H-indazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[2-(Hydroxymethyl)phenyl]dimethylsilyl}benzonitrile](/img/structure/B1326301.png)

![Ethyl 4-((4-fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1326303.png)